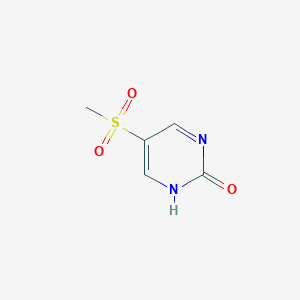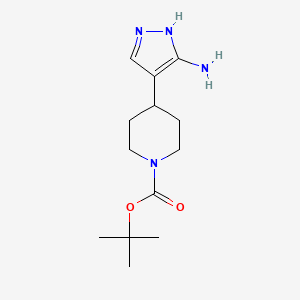![molecular formula C15H18N2O4 B7590477 (2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)
(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid, also known as Benzyloxycarbonyl-L-prolyl-L-phenylalanine, is a synthetic amino acid derivative that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid involves its ability to inhibit the activity of enzymes. It works by binding to the active site of the enzyme, preventing it from carrying out its normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound.
Biochemical and Physiological Effects:
(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cellular processes such as protein synthesis, signal transduction, and DNA replication. Additionally, it has been found to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid in lab experiments include its ability to selectively inhibit the activity of specific enzymes, making it a useful tool for studying enzyme function. Additionally, its synthetic nature allows for the production of large quantities of the compound, making it readily available for research purposes.
One limitation of using (2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid in lab experiments is its potential toxicity. High concentrations of the compound have been found to be cytotoxic, which can limit its use in certain experiments. Additionally, its inhibitory activity may interfere with other cellular processes, making it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research and development of (2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid. One area of focus is the development of new drugs for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to better understand the mechanism of action of the compound and its potential applications in other areas of research, such as enzymology and biochemistry.
Métodos De Síntesis
The synthesis of (2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid involves the reaction of benzoyl-L-proline with phenylalanine methyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with benzyloxycarbonyl chloride to obtain the final compound.
Aplicaciones Científicas De Investigación
(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid has been extensively studied for its potential applications in the development of new drugs. It has been found to exhibit inhibitory activity against a wide range of enzymes, including proteases, peptidases, and kinases. This makes it a promising candidate for the development of drugs for the treatment of various diseases, including cancer, HIV, and Alzheimer's disease.
Propiedades
IUPAC Name |
(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-10(15(20)21)16-13(18)12-8-5-9-17(12)14(19)11-6-3-2-4-7-11/h2-4,6-7,10,12H,5,8-9H2,1H3,(H,16,18)(H,20,21)/t10-,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGDEAZVURSOFI-NUHJPDEHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)C1CCCN1C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
![2-[(2,5-Difluorophenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7590407.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)
![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)





![(4-Ethylpiperidin-1-yl)-[2-(trifluoromethyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7590454.png)


